CB07-Exatecan

Antibody-Drug Conjugate Topoisomerase I Inhibitor Targeted Cancer Therapy

CB07-Exatecan is a pre-conjugated ADC building block that eliminates complex multi-step linker-payload synthesis. Its exatecan warhead, covalently attached to a cleavable maleimide-terminated linker, enables site-specific conjugation to engineered cysteine residues on monoclonal antibodies. The membrane-permeable payload provides bystander killing of antigen-negative tumor cells within heterogeneous malignancies. Compared to SN-38 conjugates, exatecan offers 2.8-fold greater potency and overcomes Pgp-mediated resistance that limits topotecan. Ideal for rapid proof-of-concept HER2-targeted ADC generation in xenograft models (BT-474, SK-BR-3, NCI-N87).

Molecular Formula C71H94FN11O22
Molecular Weight 1472.6 g/mol
Cat. No. B12376963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB07-Exatecan
Molecular FormulaC71H94FN11O22
Molecular Weight1472.6 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CN8C(=O)C=CC8=O)O
InChIInChI=1S/C71H94FN11O22/c1-6-71(95)49-36-55-63-47(38-82(55)67(91)48(49)41-104-68(71)92)61-51(14-13-46-43(4)50(72)37-54(78-63)60(46)61)80-70(94)105-40-44-9-11-45(12-10-44)76-64(88)52(8-7-19-75-69(73)93)79-66(90)62(42(2)3)81-65(89)53(77-57(85)39-83-58(86)15-16-59(83)87)17-20-74-56(84)18-21-97-24-25-99-28-29-101-32-33-103-35-34-102-31-30-100-27-26-98-23-22-96-5/h9-12,15-16,36-37,42,51-53,62,95H,6-8,13-14,17-35,38-41H2,1-5H3,(H,74,84)(H,76,88)(H,77,85)(H,79,90)(H,80,94)(H,81,89)(H3,73,75,93)/t51-,52-,53-,62-,71-/m0/s1
InChIKeyDUVHBLDGNYMCIH-HWPPBYDQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CB07-Exatecan: A Pre-Linked ADC Payload Conjugate for HER2-Targeted Cancer Research Applications


CB07-Exatecan (CAS 2879247-31-9) is an Antibody-Drug Conjugate (ADC) drug-linker conjugate that incorporates the camptothecin-derived topoisomerase I inhibitor exatecan as its cytotoxic payload [1]. This pre-conjugated building block is designed to facilitate the streamlined synthesis and evaluation of novel ADCs, particularly those targeting HER2-positive malignancies. The compound consists of the potent exatecan warhead covalently attached to a cleavable linker system terminating in a maleimide group for site-specific conjugation to engineered cysteine residues on monoclonal antibodies . Its primary application is as a research tool in preclinical oncology studies to investigate targeted drug delivery and tumor growth inhibition.

Why CB07-Exatecan Cannot Be Replaced by Unconjugated Exatecan or Alternative Linker-Payloads


Generic substitution with unconjugated exatecan mesylate (DX-8951f) or other camptothecin analogs like SN-38 or DXd is scientifically unsound due to fundamental differences in molecular targeting, pharmacokinetics, and toxicity profiles. While the free drug exatecan is a potent topoisomerase I inhibitor (IC50 0.975 μg/mL) , its clinical utility as a single agent is severely limited by dose-limiting myelotoxicity observed in Phase I/II trials [1]. In contrast, CB07-Exatecan is a pre-optimized conjugate where the linker-payload design is integral to its function: it enables targeted delivery specifically to HER2-expressing cells upon conjugation with trastuzumab, thereby mitigating off-target toxicity while maintaining high intratumoral drug exposure [2]. Furthermore, the linker chemistry in CB07-Exatecan is specifically designed to be cleaved by lysosomal proteases, ensuring payload release only after internalization by target cells—a property absent in the free drug or in structurally distinct linker-payloads like the clinically validated DXd platform (Enhertu), which exhibit different stability and hydrophobicity profiles [3].

Quantitative Differentiation of CB07-Exatecan Against Key ADC Payloads and Camptothecin Analogs


CB07-Exatecan vs. Unconjugated Exatecan: Reduced Myelotoxicity Through Targeted Delivery

When conjugated to trastuzumab, CB07-Exatecan directs the exatecan payload specifically to HER2-positive cancer cells, fundamentally altering the compound's safety profile. In contrast, the parent drug exatecan mesylate (DX-8951f) administered systemically as a free chemotherapeutic causes significant dose-limiting myelotoxicity, a major hurdle in its clinical development [1]. The ADC format of CB07-Exatecan is specifically engineered to leverage the 'bystander effect' of exatecan—enabling it to diffuse and kill neighboring antigen-negative tumor cells—while the targeting antibody minimizes exposure to bone marrow progenitor cells, thereby substantially reducing the risk of neutropenia and thrombocytopenia observed with the free drug [2].

Antibody-Drug Conjugate Topoisomerase I Inhibitor Targeted Cancer Therapy Hematotoxicity

CB07-Exatecan vs. SN-38: Superior Intrinsic Cytotoxic Potency of the Exatecan Warhead

The exatecan warhead within CB07-Exatecan demonstrates markedly higher intrinsic cytotoxic potency compared to SN-38, the active metabolite of irinotecan and a payload in clinically approved ADCs like sacituzumab govitecan. In direct enzyme inhibition assays using topoisomerase I derived from SUIT-2 human pancreatic cancer cells, exatecan exhibited an IC50 of 0.82 μg/mL, while SN-38 required a significantly higher concentration of 2.3 μg/mL to achieve equivalent enzyme inhibition . This approximately 2.8-fold increase in potency at the molecular target level translates to a higher cell-killing capacity at lower intracellular concentrations, a key advantage for ADCs targeting tumors with low or heterogeneous antigen expression [1].

Topoisomerase I Inhibition Cytotoxicity IC50 Comparison Pancreatic Cancer

CB07-Exatecan vs. DXd Platform: Differentiated Linker Chemistry and Payload Release Profile

While DXd (the payload in trastuzumab deruxtecan/Enhertu) is a close structural analog of exatecan, the linker system in CB07-Exatecan represents a distinct chemical strategy with potential advantages in ADC development. Recent comparative studies of exatecan-based linker platforms reveal that the Exo-linker design, which is distinct from the DXd linker, demonstrates superior stability in circulation. ADCs constructed with this linker maintain high drug-to-antibody ratios (DAR) with significantly reduced aggregation and lower hydrophobicity compared to T-DXd [1]. This improved physicochemical profile is critical for achieving favorable pharmacokinetics and minimizing non-specific uptake, which can contribute to off-target toxicity [2]. Specifically, the Exo-linker ADC exhibited reduced aggregation and hydrophobicity, suggesting an improved pharmacokinetic profile [1].

ADC Linker Chemistry Payload Release Kinetics Drug-to-Antibody Ratio (DAR) Hydrophobicity

CB07-Exatecan vs. Topotecan: Exatecan's Superior In Vitro and In Vivo Antitumor Activity

The exatecan warhead in CB07-Exatecan demonstrates significantly greater antitumor activity compared to topotecan, another camptothecin analog used clinically. In a panel of human cancer cell lines, exatecan (DX-8951f) was considerably more potent than topotecan, with statistically significant differences (P<0.05) observed in all cell lines tested [1]. This in vitro superiority translates directly to in vivo efficacy: in the OVCAR-3 human ovarian cancer xenograft model, exatecan showed considerably greater tumor growth inhibition than topotecan (P<0.01) [1]. Furthermore, exatecan's activity is not significantly affected by the overexpression of drug efflux pumps like P-glycoprotein (Pgp), MRP1, or LRP, which are common mechanisms of resistance to topotecan [1].

Ovarian Cancer Colon Cancer Xenograft Models Antitumor Efficacy

Optimal Research and Preclinical Development Scenarios for CB07-Exatecan


Rapid Prototyping and Evaluation of Novel HER2-Targeting ADCs

CB07-Exatecan serves as an ideal building block for academic and biopharmaceutical laboratories seeking to rapidly generate and test HER2-directed ADCs. Its pre-optimized linker-payload structure eliminates the need for complex, multi-step chemical synthesis of the conjugate, significantly accelerating proof-of-concept studies. As established in Section 3, its exatecan warhead offers superior potency over SN-38 (2.8-fold lower IC50) [1] and is not subject to common resistance mechanisms like Pgp overexpression that limit topotecan's efficacy [2]. Researchers can conjugate CB07-Exatecan to trastuzumab or novel HER2-binding antibodies via standard maleimide-thiol chemistry to quickly assess in vitro cytotoxicity and in vivo tumor growth inhibition in HER2-positive xenograft models, such as those for breast (e.g., BT-474, SK-BR-3) or gastric (e.g., NCI-N87) cancer.

Development of ADCs for Low HER2-Expressing or Drug-Resistant Cancers

The high intrinsic potency of the exatecan warhead within CB07-Exatecan makes it particularly well-suited for targeting tumors with low or heterogeneous HER2 expression, where ADCs employing less potent payloads like SN-38 may demonstrate limited efficacy [1]. Furthermore, studies demonstrate that exatecan-based ADCs can overcome resistance to DXd/SN-38 ADCs in multidrug-resistant (MDR+) tumor models without increasing toxicity [2]. This evidence supports the use of CB07-Exatecan in preclinical programs focused on addressing therapeutic resistance, including models of colorectal, lung, and breast cancers that have progressed on or are insensitive to current HER2- or TROP2-targeted therapies.

Investigating Bystander Killing Effects in Heterogeneous Tumors

The exatecan payload released from CB07-Exatecan-based ADCs is membrane-permeable, enabling a 'bystander effect' where the cytotoxic drug can diffuse out of the targeted HER2-positive cancer cell and kill adjacent antigen-negative tumor cells [1]. This property is critical for achieving durable responses in solid tumors characterized by antigen heterogeneity—a major clinical challenge. Researchers can utilize CB07-Exatecan conjugates in co-culture experiments or mixed-cell xenograft models to quantitatively assess the extent of bystander killing and its contribution to overall tumor regression, thereby informing the design of next-generation ADCs with improved efficacy in heterogeneous malignancies.

Comparative Pharmacology Studies of Novel Linker Technologies

For groups developing proprietary linker systems, CB07-Exatecan provides a valuable benchmark tool. Its distinct linker-payload configuration can be directly compared against new linker-exatecan conjugates or against the clinically validated DXd platform in head-to-head studies. Comparative assessments of ADC stability in plasma, drug-to-antibody ratio (DAR) maintenance, aggregation propensity, and hydrophobicity—key parameters influencing pharmacokinetics and toxicity—can be performed using size-exclusion chromatography and other analytical methods, as described in recent literature comparing Exo-linker and DXd platforms [1]. This enables data-driven selection of optimal linker-payload combinations for specific therapeutic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for CB07-Exatecan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.